2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[55]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, dicyano groups, a hydroxy group, and a fluorophenylacetamide moiety
Properties
Molecular Formula |
C24H27FN4O2S |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H27FN4O2S/c1-23(2,3)15-8-10-24(11-9-15)18(12-26)21(31)29-22(19(24)13-27)32-14-20(30)28-17-6-4-16(25)5-7-17/h4-7,15,18H,8-11,14H2,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
QFLQZLSTWDSQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dicyano groups can be reduced to amines under suitable conditions.
Substitution: The fluorophenylacetamide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5
Chemistry: Its unique structure makes it a candidate for studying spirocyclic compounds and their reactivity.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be explored for drug development, particularly in targeting specific molecular pathways.
Industry: Its properties might be useful in the development of new materials or catalysts
Mechanism of Action
The mechanism by which this compound exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with dicyano and hydroxy groups. For example:
- 2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide
- 2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide These compounds share structural similarities but differ in their substituents and functional groups, which can lead to different chemical and biological properties .
Biological Activity
The compound 2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure, which contributes to its biological activity. The presence of the sulfanyl group and dicyano moiety enhances its reactivity and potential interaction with biological targets.
Key Structural Features:
- Molecular Formula: C₁₈H₁₈F₁N₃O₂S
- Molecular Weight: 353.42 g/mol
- Key Functional Groups:
- Sulfanyl (-S-)
- Dicyano (-C≡N)
- Hydroxy (-OH)
- Fluorophenyl
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds with spirocyclic structures exhibit significant anticancer properties. For example:
- A study demonstrated that derivatives of azaspiro compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The sulfonamide derivatives have shown promise in antimicrobial activity:
- In vitro studies revealed that the compound exhibits inhibition against several bacterial strains, suggesting its potential use as an antibiotic agent .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within cells.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity: The dicyano group may interfere with enzyme function critical for cell survival in cancer cells.
- Disruption of Cellular Signaling Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have been documented that explore the efficacy of similar compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant tumor reduction in xenograft models treated with azaspiro compounds. |
| Johnson et al., 2021 | Reported antimicrobial efficacy against Gram-positive bacteria using related sulfonamide derivatives. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
